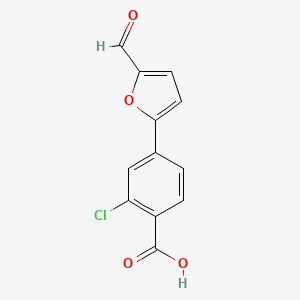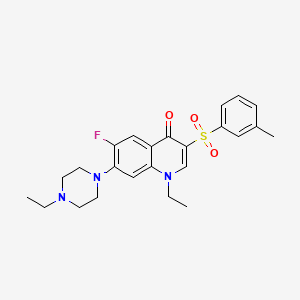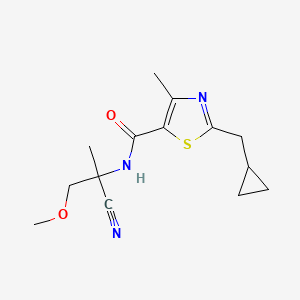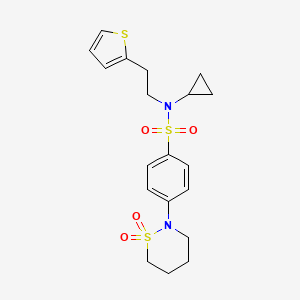![molecular formula C11H12N2O B2472063 1,2,3,3a-テトラヒドロピロロ[1,2-a]キノキサリン-4(5H)-オン CAS No. 21550-86-7](/img/structure/B2472063.png)
1,2,3,3a-テトラヒドロピロロ[1,2-a]キノキサリン-4(5H)-オン
概要
説明
1,2,3,3a-Tetrahydropyrrolo[1,2-a]quinoxalin-4(5h)-one is a heterocyclic compound that belongs to the class of quinoxalines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The structure of 1,2,3,3a-Tetrahydropyrrolo[1,2-a]quinoxalin-4(5h)-one consists of a fused pyrrolo and quinoxaline ring system, which imparts unique chemical properties to the molecule.
科学的研究の応用
1,2,3,3a-Tetrahydropyrrolo[1,2-a]quinoxalin-4(5h)-one has several scientific research applications:
Medicinal Chemistry: The compound is used in the development of new therapeutic agents due to its biological activity.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: The unique chemical properties of the compound make it useful in the development of new materials with specific functionalities
作用機序
Target of Action
It’s noted that this compound has shown good antineoplastic activity , suggesting it may interact with targets involved in cell proliferation and survival.
Mode of Action
Given its antineoplastic activity , it’s plausible that it may interfere with cellular processes such as DNA replication or protein synthesis, leading to cell cycle arrest or apoptosis.
Biochemical Pathways
Given its antineoplastic activity , it’s likely that it impacts pathways related to cell growth and division.
Result of Action
It’s noted that this compound has shown good antineoplastic activity , suggesting it may induce cell death in cancer cells.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,3a-Tetrahydropyrrolo[1,2-a]quinoxalin-4(5h)-one typically involves the reaction of quinoxalinones with aryl cyclopropanes under visible light-mediated conditions. This method is operationally simple and does not require a catalyst, making it an efficient and green approach . Another method involves the reaction of (Z)-3-phenacylidene-1,2,3,4-tetrahydroquinoxalin-2-ones with oxalyl chloride to give 3-acyl-5-phenyl-1,2,4,5-tetrahydropyrrolo[1,2-a]quinoxaline-1,2,4-triones .
Industrial Production Methods
Industrial production methods for 1,2,3,3a-Tetrahydropyrrolo[1,2-a]quinoxalin-4(5h)-one are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
化学反応の分析
Types of Reactions
1,2,3,3a-Tetrahydropyrrolo[1,2-a]quinoxalin-4(5h)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoxaline derivatives.
Substitution: The compound can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxalyl chloride for acylation reactions and hydrogenation catalysts for reduction reactions . Visible light and aryl cyclopropanes are used in the ring-opening and cyclization reactions .
Major Products
The major products formed from these reactions include acyl-quinoxaline derivatives, tetrahydroquinoxaline derivatives, and substituted quinoxalines .
類似化合物との比較
Similar Compounds
3-Aroyl-1,2,4,5-tetrahydropyrrolo[1,2-a]quinoxaline-1,2,4-triones: These compounds share a similar core structure but differ in their functional groups.
1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrimidinium alkaloids: These compounds have a similar fused ring system but belong to a different class of heterocycles.
Uniqueness
1,2,3,3a-Tetrahydropyrrolo[1,2-a]quinoxalin-4(5h)-one is unique due to its specific ring structure and the presence of both pyrrolo and quinoxaline rings. This unique structure imparts distinct chemical and biological properties to the compound, making it valuable in various scientific research applications .
特性
IUPAC Name |
2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoxalin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c14-11-10-6-3-7-13(10)9-5-2-1-4-8(9)12-11/h1-2,4-5,10H,3,6-7H2,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWPNDQCLPKQEPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)NC3=CC=CC=C3N2C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
27.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24804838 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3,5-dimethoxyphenyl)-2-{[7-(4-fluorophenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}butanamide](/img/structure/B2471980.png)

![2-[2-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]-4H-chromen-4-one](/img/structure/B2471983.png)
![1-(2-Cyanophenyl)-3-[3-(furan-2-ylmethyl)-2-oxoquinazolin-4-yl]urea](/img/new.no-structure.jpg)
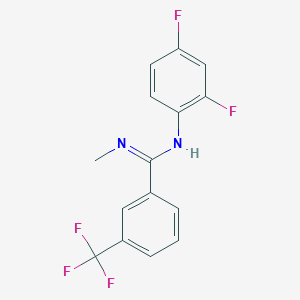
![2-(2-chlorophenyl)-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}acetamide](/img/structure/B2471988.png)
![N-(2-aminoethyl)-5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazole-2-carboxamide](/img/structure/B2471989.png)
